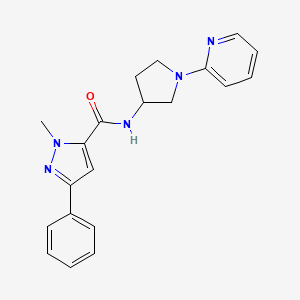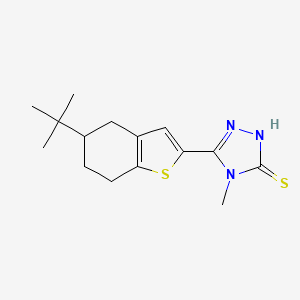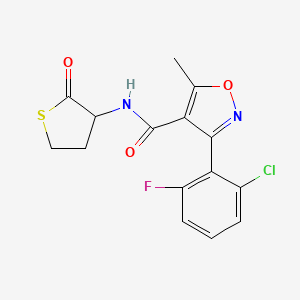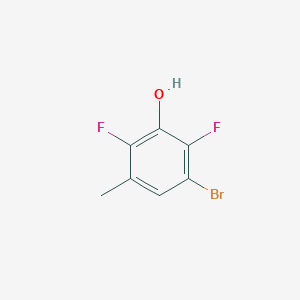![molecular formula C15H10ClF3N4S2 B2825996 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1023875-59-3](/img/structure/B2825996.png)
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a phenyl group (a benzene ring minus one hydrogen), a pyridine ring (a benzene ring with one carbon replaced by a nitrogen), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a phenyl group, a pyridine ring, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s chemical behavior and interactions.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds containing the 1,2,4-triazole ring system are synthesized through various chemical reactions, providing a basis for further functionalization and application in different research domains. For instance, the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits illustrates the versatility of triazole derivatives in constructing complex molecules with potential biological activities Hu, Li, & Huang, 2006. Similarly, the structural and spectral analysis of triazole derivatives, as exemplified by the study of a novel triazole compound, underscores the importance of these analyses in understanding the properties and potential applications of these molecules Alaşalvar et al., 2021.
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of triazole derivatives are significant areas of research, demonstrating the potential therapeutic applications of these compounds. For example, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been evaluated for their in vitro antitumor activity against various cell lines Hu, Hou, Xie, & Huang, 2008. Additionally, the synthesis of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit and their biological activity assessment highlights the broad spectrum of biological activities associated with triazole derivatives Yu-gu, 2015.
Molecular Docking and Activity Prediction
Molecular docking studies are crucial in predicting the interaction and efficacy of triazole derivatives against specific targets, such as enzymes or receptors involved in disease pathways. The molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing a 1,2,4-triazole unit as EGFR inhibitors offer insights into the anti-cancer properties of these compounds Karayel, 2021.
Propiedades
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4S2/c16-11-6-9(15(17,18)19)7-20-13(11)25-8-12-21-22-14(24)23(12)10-4-2-1-3-5-10/h1-7H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMCAQBQZJFTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)

![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2825917.png)




![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B2825923.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)


![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)